

Olopatadine-d3 N-Oxide CAS number and molecular weight

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Compound of Interest

Compound Name: Olopatadine-d3 N-Oxide

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Technical Guide: Olopatadine-d3 N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Olopatadine-d3 N-Oxide**, a deuterated metabolite of the anti-allergic agent Olopatadine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathways, mechanism of action, and relevant experimental protocols.

Core Compound Data

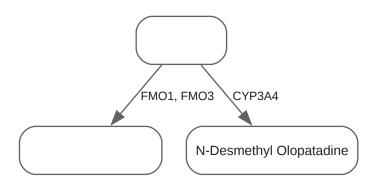
Olopatadine-d3 N-Oxide is the isotopically labeled form of Olopatadine N-Oxide, a primary metabolite of Olopatadine. The incorporation of deuterium (-d3) makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.

Parameter	Value
CAS Number	1246832-94-9
Molecular Formula	C21H20D3NO4
Molecular Weight	356.43



Metabolic Pathway of Olopatadine

Olopatadine undergoes limited metabolism in humans, with the parent drug being the primary component excreted. Two main metabolites have been identified: N-desmethyl olopatadine and Olopatadine N-oxide. The formation of Olopatadine N-oxide is catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3. The deuterated version, Olopatadine-d3 N-Oxide, follows the same metabolic fate as its non-labeled counterpart.



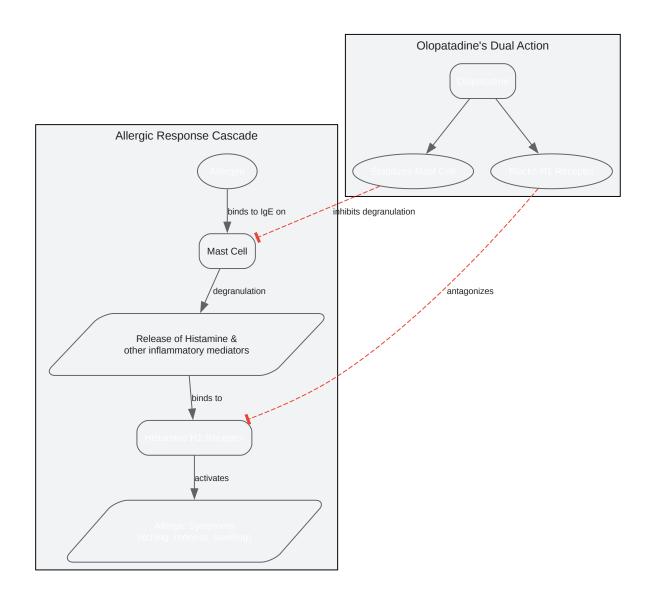
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Metabolic conversion of Olopatadine.

Mechanism of Action: Signaling Pathway

Olopatadine exerts its anti-allergic effects through a dual mechanism of action. Primarily, it is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from initiating the allergic cascade. Secondly, Olopatadine acts as a mast cell stabilizer, inhibiting the release of pro-inflammatory mediators such as histamine, tryptase, and various cytokines from mast cells. This dual action provides both immediate relief from allergic symptoms and a reduction in the late-phase allergic response.





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Dual mechanism of action of Olopatadine.



Experimental Protocols Synthesis of Olopatadine-d3 N-Oxide

The synthesis of **Olopatadine-d3 N-Oxide** involves a multi-step process. A plausible synthetic route begins with the synthesis of deuterated Olopatadine, followed by N-oxidation.

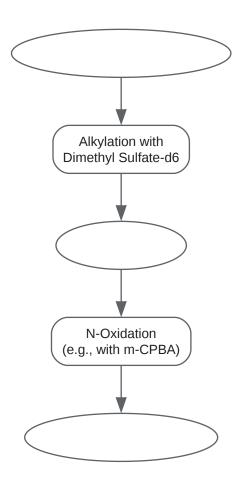
Step 1: Synthesis of Olopatadine-d6

A novel and efficient synthetic approach for deuterium-labeled olopatadine-d6 has been developed.[1] This method utilizes inexpensive and commercially available dimethyl sulfate-d6 for the alkylation of a primary amine intermediate, avoiding the use of more expensive labeled precursors like dimethyl amine-d6.[1]

Step 2: N-Oxidation

The final step involves the N-oxidation of the synthesized deuterated Olopatadine. While specific literature for the N-oxidation of deuterated Olopatadine is not readily available, the general principle involves the use of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to convert the tertiary amine of Olopatadine to its corresponding N-oxide.





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Synthetic workflow for Olopatadine-d6 N-Oxide.

Bioanalytical Method: LC-MS/MS

A sensitive and specific method for the simultaneous determination of Olopatadine and its metabolites in human plasma has been developed using high-performance liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS).[2] **Olopatadine-d3 N-Oxide** is an ideal internal standard for such assays.

Sample Preparation

- Solid-Phase Extraction (SPE): Plasma samples are prepared using solid-phase extraction. A common choice is a C18 cartridge.[2]
 - Condition the SPE cartridge with methanol followed by water.
 - Load the plasma sample.



- Wash the cartridge to remove interferences.
- Elute the analytes with an appropriate organic solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic Conditions

- Column: A reversed-phase C18 column is typically used for separation.[3]
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.[3]
- Flow Rate: A typical flow rate is around 0.5 mL/min.

Mass Spectrometric Detection

- Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard (Olopatadine-d3 N-Oxide). For Olopatadine, a common transition monitored is m/z 338 → 165.[4]

This in-depth guide provides essential technical information for researchers and professionals working with **Olopatadine-d3 N-Oxide**. The provided data and protocols can serve as a valuable resource for study design, analytical method development, and a deeper understanding of the compound's properties and biological context.

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